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molecular formula C11H22N2O2 B8363664 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine

Cat. No. B8363664
M. Wt: 214.30 g/mol
InChI Key: DYFIORYUHRDCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346101

Procedure details

A 0.4 g portion of lithium aluminum hydride (LAH) is cooled in 10 ml of diethyl ether under nitrogen atmosphere. Then 2.0 g of 8-cyano-[1,4-dioxaspiro[4.5]dec-8-yl]dimethylamine (U.S. Pat. No. 4,065,573, Example 41, part B) was added over 20 minutes while stirring at room temperature. Then, in turn, there was added 0.4 ml of water, 0.4 ml of 15 percent sodium hydroxide and 1.2 ml of water. The inorganic gel in the mixture was filtered off. The filtrate was dried by evaporation under vacuum. A thin layer chromatography (tlc) sample analysis showed the residue to be largely one spot material. The Nuclear Magnetic Resonance spectrum (NMR) for this material was very good for the above-named chemical intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:9]1([N:19]([CH3:21])[CH3:20])[CH2:18][CH2:17][C:12]2([O:16][CH2:15][CH2:14][O:13]2)[CH2:11][CH2:10]1)#[N:8].O.[OH-].[Na+]>C(OCC)C>[CH3:20][N:19]([CH3:21])[C:9]1([CH2:7][NH2:8])[CH2:18][CH2:17][C:12]2([O:13][CH2:14][CH2:15][O:16]2)[CH2:11][CH2:10]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C1(CCC2(OCCO2)CC1)N(C)C
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
O
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4,065,573, Example 41, part B) was added over 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The inorganic gel in the mixture was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was dried by evaporation under vacuum

Outcomes

Product
Name
Type
Smiles
CN(C1(CCC2(OCCO2)CC1)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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